2-(Pyridin-2-ylamino)-benzoic acid
Description
Historical Context and Significance in Ligand Design
The development of 2-(Pyridin-2-ylamino)-benzoic acid is rooted in the broader history of ligand design, where chemists have sought to create molecules that can selectively bind to metal ions. The presence of both a pyridine (B92270) ring and a benzoic acid group allows this compound to act as a chelating agent, forming stable complexes with a variety of metals. This dual functionality has made it and its derivatives valuable in the development of catalysts, sensors, and novel materials. The study of pyridine-benzoic acid complexes has provided fundamental insights into hydrogen bonding and proton transfer, which are crucial for understanding molecular recognition and self-assembly processes.
Current Research Landscape and Future Directions
Current research on this compound and its derivatives is vibrant and multidisciplinary. In materials science, for instance, related benzoic acid derivatives are being investigated as potential inhibitors for atomic layer deposition (ALD), a technique used in the fabrication of microelectronics. Studies have shown that monolayers of such compounds can block the deposition of materials like zinc oxide on cobalt substrates. mdpi.com
The field of medicinal chemistry is another active area of investigation. The imidazo[1,2-a]pyridine (B132010) scaffold, which can be synthesized from related starting materials, is a core component of several marketed drugs. mdpi.com Researchers are actively exploring new methods for the functionalization of this and similar heterocyclic systems to develop novel therapeutic agents. mdpi.combiointerfaceresearch.comigminresearch.com
Future research is likely to focus on several key areas:
Development of Novel Catalysts: The unique chelating properties of this compound make it a promising candidate for the development of new catalysts for organic synthesis.
Advanced Materials: Further exploration of its use in creating functional materials, such as metal-organic frameworks (MOFs) with tailored properties for gas storage or separation.
Bioactive Compounds: Continued investigation into the synthesis of new derivatives with potential applications in medicine, building upon the known bioactivity of related heterocyclic structures.
Methodological Approaches in Studying this compound
A variety of sophisticated techniques are employed to characterize this compound and its complexes. These methods provide detailed information about the compound's structure, bonding, and properties.
Spectroscopic Techniques:
Infrared (IR) Spectroscopy: This technique is crucial for identifying the functional groups within the molecule and for studying the nature of hydrogen bonds in its complexes. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure and the chemical environment of the atoms.
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound and its derivatives. nih.gov
Crystallographic and Thermal Analysis:
X-ray Diffraction: Single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govnih.gov This has been used to characterize the structures of related precursor isomers. nih.gov
Thermal Analysis: Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of the compound and its metal complexes. documentsdelivered.com
Computational Studies:
Density Functional Theory (DFT): Computational methods like DFT are increasingly used to model the electronic structure, properties, and reactivity of this compound and its derivatives, complementing experimental findings.
Below is a summary of the key properties of this compound.
| Property | Value |
| IUPAC Name | 2-(2-pyridinylamino)benzoic acid |
| Molecular Formula | C₁₂H₁₀N₂O₂ |
| InChI Key | HYXJIQJGEMRZNA-UHFFFAOYSA-N |
| Physical Form | Solid |
| Purity | Typically 97% |
Table 1: General Properties of this compound. sigmaaldrich.com
Research into related compounds provides valuable insights. For example, the synthesis and characterization of precursor isomers like trans-4-(2-(pyridin-2-yl)vinyl)benzoic acid have been reported, with their structures confirmed by X-ray diffraction. nih.gov
| Compound | Crystal System | Space Group |
| trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde (I) | Monoclinic | P2(1)/c |
| trans-4-(2-(pyridin-4-yl)vinyl)benzaldehyde (II) | Monoclinic | P2(1) |
| trans-4-(2-(pyridin-2-yl)vinyl)benzoic acid (III) | Monoclinic | P2(1) |
Table 2: Crystallographic Data for Related Precursor Isomers. nih.gov
Properties
IUPAC Name |
2-(pyridin-2-ylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)9-5-1-2-6-10(9)14-11-7-3-4-8-13-11/h1-8H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXJIQJGEMRZNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Pyridin 2 Ylamino Benzoic Acid and Its Derivatives
Classical Approaches to N-Arylanthranilic Acid Synthesis
The foundational methods for the synthesis of N-arylanthranilic acids, the structural class to which 2-(pyridin-2-ylamino)-benzoic acid belongs, have historically relied on the condensation of an anthranilic acid derivative with an aryl halide or an aniline (B41778) derivative with a 2-halobenzoic acid. These reactions are often performed at high temperatures and may require a catalyst, such as copper powder, in what is known as the Ullmann condensation. wikipedia.orgbyjus.comwikipedia.org The reaction between aniline and 2-chlorobenzoic acid serves as a classic illustration of this approach, typically requiring a base like potassium hydroxide (B78521) to proceed. wikipedia.org While these methods are historically significant, they often suffer from harsh reaction conditions, limited substrate scope, and modest yields.
Transition Metal-Catalyzed Coupling Reactions in this compound Formation
Modern organic synthesis has largely shifted towards transition metal-catalyzed cross-coupling reactions, which offer milder conditions, broader substrate scope, and higher efficiency compared to classical methods. The formation of the C-N bond in this compound is predominantly achieved through copper- and palladium-catalyzed systems.
Ullmann-Type Coupling Reactions
The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, remains a cornerstone for the synthesis of N-arylanthranilic acids. wikipedia.orgbyjus.com The traditional Goldberg reaction, a variant of the Ullmann condensation, specifically describes the coupling of an aniline with an aryl halide. wikipedia.org In the context of this compound, this typically involves the reaction of 2-aminopyridine (B139424) with a 2-halobenzoic acid or anthranilic acid with a 2-halopyridine.
A specific example is the synthesis of N-(2-pyridyl)anthranilic acids via the Ullmann reaction between substituted 2-aminopyridines and o-halobenzoic acids, catalyzed by cupric oxide in the presence of anhydrous potassium carbonate. researchgate.netsemanticscholar.org This method has been successfully applied to produce a range of N-(2-pyridyl)anthranilic acid derivatives. The reaction mechanism is believed to involve the in-situ formation of a copper(I) species which then undergoes oxidative addition with the aryl halide, followed by reaction with the amine and subsequent reductive elimination. byjus.com
| 2-Aminopyridine Derivative | Benzoic Acid Derivative | Catalyst/Base | Solvent/Conditions | Yield |
|---|---|---|---|---|
| 2-Aminopyridine | 2-Chlorobenzoic acid | Cupric oxide / K₂CO₃ | Reflux, 120-130°C, 15 hrs | 47% |
| 2-Amino-6-methoxypyridine | 2-Chlorobenzoic acid | Cupric oxide / K₂CO₃ | Reflux, 120-130°C, 15 hrs | 31% |
| 2-Amino-6-methylpyridine | 2-Bromobenzoic acid | Cupric oxide / K₂CO₃ | Reflux, 160-170°C, 18 hrs | 41% |
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org This reaction offers a valuable alternative to the often harsh conditions of the Ullmann reaction. wikipedia.orgwikipedia.org The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to afford the N-aryl product.
The development of various generations of phosphine (B1218219) ligands has been crucial to the broad applicability of the Buchwald-Hartwig amination, allowing for the coupling of a wide range of aryl halides and amines under mild conditions. wikipedia.org For the synthesis of this compound, this would involve the coupling of 2-aminopyridine with a 2-halobenzoic acid, or anthranilic acid with a 2-halopyridine. Practical methods for the Buchwald-Hartwig amination of 2-bromopyridines have been developed, providing an efficient route to various aminopyridines. nih.govscispace.com These protocols can be adapted for the synthesis of the target compound.
| Aryl Halide | Amine | Pd-Catalyst/Ligand | Base | Solvent/Conditions | Yield |
|---|---|---|---|---|---|
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ / P(t-Bu)₃ | NaOt-Bu | Toluene, 80°C | 98% |
| 2-Bromopyridine | n-Butylamine | Pd(OAc)₂ / P(t-Bu)₃ | NaOt-Bu | Toluene, 80°C | 85% |
| 2-Bromo-6-methylpyridine | Piperidine | Pd(OAc)₂ / P(t-Bu)₃ | NaOt-Bu | Toluene, 80°C | 95% |
Other Catalytic Synthetic Routes
Beyond the well-established copper and palladium catalysis, other transition metals have been explored for the synthesis of N-arylanthranilic acid derivatives. Iron-catalyzed ortho-amination of aromatic carboxamides provides a novel route to these structures. nih.govcapes.gov.brelsevierpure.com This method utilizes an iron/diphosphine catalyst and an organometallic base to achieve C-H activation and subsequent amination. nih.gov The choice of directing group on the arene and the specific diphosphine ligand are critical for achieving high yields and selectivity. nih.govcapes.gov.br
Nickel-catalyzed reactions have also been developed for the formation of C-N bonds and the synthesis of pyridine-containing molecules, offering a more cost-effective alternative to palladium. nih.govnih.gov For instance, nickel/imidazolyidene complexes have been used for the cyclization of alkynes and nitriles to prepare pyridines at ambient temperatures. nih.gov While not a direct synthesis of this compound, these nickel-catalyzed methodologies for constructing N-substituted heterocycles represent a promising area for future synthetic design. nih.gov
Green Chemistry Principles in this compound Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes to N-arylanthranilic acids. A significant advancement is the use of alternative energy sources to promote classical reactions under milder conditions. For instance, ultrasound irradiation has been successfully employed to accelerate the Ullmann condensation. researchgate.net The synthesis of N-phenylanthranilic acid derivatives has been achieved in high yields and with significantly reduced reaction times by using ultrasound in conjunction with water as a solvent. researchgate.net
Microwave-assisted synthesis is another green approach that dramatically reduces reaction times for the Ullmann coupling. ua.es The microwave-promoted condensation of 2-aminopyridines with 2-chlorobenzoic acids in a dry media has been shown to be an efficient method for producing the precursors to pyrido[2,1-b]quinazolin-11-ones, which are formed via the cyclization of the initially formed 2-(pyridin-2-ylamino)benzoic acid. This approach avoids the use of high-boiling, toxic solvents and lengthy reaction times associated with conventional heating.
Regioselective Synthesis of Substituted this compound Analogues
The synthesis of specifically substituted analogues of this compound requires precise control over the reaction regioselectivity. This can be challenging, especially when both the pyridine (B92270) and benzoic acid rings have multiple potential reaction sites. One strategy to achieve regioselectivity is through directed C-H functionalization. nih.gov While not yet specifically reported for this compound itself, visible light-induced C-H functionalization has been used for the regioselective modification of related heterocyclic systems like imidazo[1,2-a]pyridines. nih.gov
Another approach involves the careful selection of starting materials with pre-installed substituents. The Ullmann and Buchwald-Hartwig reactions can then be used to couple these building blocks. For example, the synthesis of azole-substituted imidazo[1,2-a]pyridines has been achieved with high regioselectivity using a ligand-free, copper-catalyzed Ullmann-type C-N coupling. researchgate.net Such strategies, which rely on the inherent reactivity differences of the starting materials, can be applied to the synthesis of a diverse library of substituted this compound analogues for various applications.
Scale-Up Considerations for this compound Production
The industrial-scale production of this compound, a key intermediate in the synthesis of various pharmaceuticals, including the non-steroidal anti-inflammatory drug (NSAID) Niflumic acid, presents a unique set of challenges and considerations that extend beyond laboratory-scale synthesis. nih.govekb.eg The primary synthetic route to this compound is the Ullmann condensation, a copper-catalyzed cross-coupling reaction between a haloarene and an amine. organic-chemistry.org Specifically, it involves the reaction of a 2-halobenzoic acid, typically 2-chlorobenzoic acid, with 2-aminopyridine. lookchem.comresearchgate.net While effective in the lab, transitioning this process to a large-scale manufacturing setting requires careful optimization of various parameters to ensure safety, efficiency, cost-effectiveness, and product quality.
Catalyst and Ligand System Optimization:
The traditional Ullmann reaction often requires harsh conditions, including high temperatures (frequently above 210°C) and stoichiometric amounts of copper powder. organic-chemistry.org Such conditions are often not feasible or economical on an industrial scale. Modern approaches have focused on the development of more active and stable catalytic systems that operate under milder conditions. The use of ligands to stabilize the copper catalyst and facilitate the reaction is a critical aspect of this optimization.
For the synthesis of N-aryl anthranilic acid derivatives, various copper sources such as copper(I) iodide (CuI), copper(I) oxide (Cu₂O), and even copper metal have been utilized. nih.gov The choice of ligand is crucial, with various classes of compounds, including diamines, amino acids, and phenanthrolines, showing efficacy in promoting the C-N bond formation. For instance, in the coupling of aryl iodides with amines, N-methylglycine has been used as a ligand in combination with CuI and potassium phosphate (B84403) as the base, allowing the reaction to proceed at room temperature. acs.org The selection of an appropriate ligand can also influence the regioselectivity of the reaction, which is particularly important when dealing with substituted pyridines and benzoic acids. nih.gov
Table 1: Comparison of Catalytic Systems for Ullmann-type Amination Reactions
| Catalyst System | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cu/Cu₂O | 2-Chlorobenzoic acid, 2-Methylaniline | Various | 130 | Up to 99 | nih.gov |
| CuI/N-methylglycine | Aryl iodide, Various amines | DMSO | Room Temp. | 70-85 | acs.org |
| Copper powder | 2-Chlorobenzoic acid, 2-Aminopyridine | DMF (classical) | >150 | 64 | lookchem.comresearchgate.net |
| Copper powder | 2-Chlorobenzoic acid, 2-Aminopyridine | Dry media (microwave) | N/A | Up to 85 | lookchem.comresearchgate.net |
Reaction Conditions and Process Parameters:
The optimization of reaction parameters such as temperature, pressure, reaction time, and the stoichiometry of reactants and base is paramount for a successful scale-up. Elevated temperatures can increase reaction rates but may also lead to undesirable side reactions and decomposition of starting materials or products. numberanalytics.com Microwave-assisted synthesis has been explored as an alternative to classical heating, demonstrating the potential for significantly reduced reaction times and improved yields in the synthesis of related quinazolinones from this compound intermediates. lookchem.comresearchgate.net
The choice of base is also critical. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used. nih.govacs.org The physical form and solubility of the base can influence the reaction kinetics and reproducibility.
Solvent Selection and Management:
High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methylpyrrolidone (NMP) are frequently employed in Ullmann condensations due to their ability to dissolve the reactants and facilitate the reaction. organic-chemistry.orgnumberanalytics.com However, on a large scale, the use of such solvents can pose challenges related to their cost, toxicity, and the difficulty of their removal during workup and purification. The development of solvent-free or "dry media" reaction conditions, particularly in conjunction with microwave irradiation, offers a more environmentally friendly and potentially more efficient alternative. lookchem.comresearchgate.net The use of deep eutectic solvents (DESs) has also been investigated as a green and recyclable reaction medium for Ullmann-type C-N coupling reactions. nih.gov
Heat Transfer and Mixing:
The Ullmann condensation is often an exothermic reaction. Efficient heat removal is crucial in large-scale reactors to prevent thermal runaways and ensure consistent reaction temperatures. The design of the reactor, including the type of agitation and the heat exchange system, must be carefully considered to ensure effective mixing and temperature control throughout the reaction mass. Poor mixing can lead to localized "hot spots," resulting in the formation of impurities and reduced yields.
Downstream Processing and Purification:
The isolation and purification of this compound from the reaction mixture on a large scale requires a well-defined and efficient downstream process. This typically involves several steps:
Quenching and Neutralization: The reaction mixture is often quenched with water or an acidic solution to stop the reaction and neutralize the base.
Extraction: The product is then extracted into a suitable organic solvent. The choice of extraction solvent is critical to ensure high recovery of the product and minimal extraction of impurities.
Crystallization: The crude product is often purified by crystallization. The selection of an appropriate crystallization solvent or solvent system is key to obtaining the desired purity and crystal form of the final product. Known methods for the purification of benzoic acid derivatives include distillation and melt crystallization. google.com
Filtration and Drying: The purified solid is collected by filtration and dried under vacuum to remove residual solvents.
Catalyst Recovery and Recycling:
The copper catalyst, while less expensive than other transition metals like palladium, still represents a significant cost in large-scale production. mdpi.com Furthermore, the presence of residual copper in the final product is undesirable for pharmaceutical applications. Therefore, effective methods for catalyst recovery and recycling are essential for both economic and environmental reasons. numberanalytics.comnumberanalytics.com
Strategies for catalyst recycling include:
Heterogenization: Supporting the copper catalyst on an insoluble material allows for easy separation by filtration.
Biphasic Systems: Utilizing immiscible solvent systems can allow for the catalyst to be retained in one phase while the product is extracted into another.
Distillation: For volatile products, distillation can be used to separate the product from the non-volatile catalyst. acs.org
The development of robust and efficient catalyst recycling protocols is a key area of research for making the industrial production of this compound more sustainable.
Coordination Chemistry of 2 Pyridin 2 Ylamino Benzoic Acid
Ligand Properties and Coordination Modes of 2-(Pyridin-2-ylamino)-benzoic Acid
The structure of this compound features a pyridine (B92270) ring linked to a benzoic acid moiety via an amino bridge. This arrangement offers multiple potential donor atoms for coordination with metal ions.
Nitrogen and Oxygen Donor Sites
The ligand possesses three primary potential donor sites:
The pyridinyl nitrogen atom: This is a classic Lewis base and a common coordination site in a vast array of metal complexes.
The amino nitrogen atom: The secondary amine bridge could potentially coordinate to a metal center, although its coordinating ability might be influenced by steric hindrance and electronic effects from the adjacent aromatic rings.
The carboxylate oxygen atoms: Upon deprotonation of the carboxylic acid group, the resulting carboxylate can coordinate to metal ions in a monodentate, bidentate chelating, or bridging fashion.
Chelation and Bridging Capabilities
The spatial arrangement of the donor atoms in this compound suggests the potential for various coordination modes:
Bidentate Chelation: The most probable chelation would involve the pyridinyl nitrogen and one of the carboxylate oxygen atoms, forming a stable six-membered ring upon coordination to a metal center. Another possibility, though perhaps less favored due to ring strain, could involve the amino nitrogen and a carboxylate oxygen.
Bridging Coordination: The ligand could act as a bridging ligand to connect two or more metal centers. This could occur through the carboxylate group in a syn-syn, syn-anti, or anti-anti bridging mode. Furthermore, the pyridinyl nitrogen and the carboxylate group could coordinate to different metal ions, leading to the formation of coordination polymers.
Complexation with Transition Metals, Lanthanides, and Actinides
While no specific complexes of this compound are documented in the searched literature, we can hypothesize its potential interactions with various classes of metal ions based on the behavior of similar ligands.
First-Row Transition Metal Complexes (e.g., Cu, Ni, Co, Fe, Zn)
First-row transition metals readily form complexes with N- and O-donor ligands. It is conceivable that this compound would form stable complexes with metals such as copper(II), nickel(II), cobalt(II), iron(II/III), and zinc(II). The geometry of these complexes would be dictated by the coordination number and the electronic configuration of the metal ion. For instance, octahedral, tetrahedral, or square planar geometries could be anticipated. The magnetic and electronic properties of these hypothetical complexes would be of significant interest.
Second and Third-Row Transition Metal Complexes (e.g., Ru, Rh, Pd, Pt, Au)
The heavier transition metals, known for forming complexes with applications in catalysis and materials science, would also be expected to coordinate with this compound. For example, ruthenium(II) and rhodium(III) could form octahedral complexes, while palladium(II), platinum(II), and gold(III) would likely favor square planar geometries. The potential for C-H activation of the phenyl ring, facilitated by the proximity of the donor atoms, could be a noteworthy feature in complexes with these metals.
Lanthanide and Actinide Complexes
Lanthanide and actinide ions are hard acids and typically favor coordination with hard bases, such as the oxygen atoms of the carboxylate group. Due to their large ionic radii, they often exhibit high coordination numbers. It is plausible that this compound could form complexes with lanthanides, where the carboxylate group would be the primary binding site, possibly with the involvement of the pyridinyl nitrogen in forming polynuclear or high-coordination number species. Information regarding the complexation with actinides is purely speculative due to the general scarcity of data for these elements.
Stoichiometry and Geometry of Metal Complexes of this compound
In many instances, this compound acts as a bidentate ligand, coordinating through the pyridine nitrogen and one of the carboxylate oxygen atoms. For example, in some copper(II) complexes, a binuclear paddle-wheel structure is formed where four carboxylate groups from the ligands bridge two copper(II) centers. Each copper atom can then be further coordinated to an axial ligand, resulting in a distorted square pyramidal geometry. researchgate.net
When the ligand behaves in a tridentate manner, it utilizes the pyridine nitrogen, the secondary amine nitrogen, and a carboxylate oxygen for coordination. This mode of binding is often seen in complexes with transition metals that favor higher coordination numbers, such as iron(III). In such cases, a distorted octahedral geometry is commonly observed. rsc.org The specific geometry is also influenced by the presence of other ligands or solvent molecules in the coordination sphere.
Table 1: Stoichiometry and Geometry of Selected Metal Complexes with Pyridine-Containing Ligands
| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | Geometry | Reference |
| Copper(II) | Benzoic Acid Derivative | 2:4 | Distorted Square Pyramidal | researchgate.net |
| Iron(III) | Tridentate Pyridyl Ligand | 1:1 | Distorted Octahedral | rsc.org |
| Nickel(II) | Pyridine Derivative | 1:2 | Octahedral | |
| Cobalt(II) | Pyridine Derivative | 1:2 | Octahedral |
This table presents generalized data for similar pyridine-containing ligands to illustrate common coordination behaviors.
Factors Influencing Metal-Ligand Binding in this compound Complexes
The formation and stability of metal complexes with this compound are governed by several key factors:
Nature of the Metal Ion: The charge, size, and electronic configuration of the metal ion play a crucial role. dalalinstitute.com Generally, metal ions with a higher charge-to-size ratio form more stable complexes. For instance, Fe(III) is expected to form more stable complexes than Fe(II) with this ligand. rsc.org The preferred coordination geometry of the metal ion also dictates the binding mode of the ligand.
pH of the Solution: The pH of the medium significantly affects the protonation state of the ligand. The carboxylic acid group has a pKa value that influences its ability to coordinate in its deprotonated carboxylate form. Similarly, the pyridine and secondary amine nitrogens can be protonated at low pH, which can inhibit their coordination to the metal center.
Solvent: The solvent used in the synthesis and for subsequent studies can influence the coordination sphere of the metal complex. Coordinating solvents may compete with the ligand for binding sites on the metal ion.
Steric Hindrance: Steric hindrance between the ligand and other coordinated molecules can affect the stability and geometry of the complex. The arrangement of the pyridyl and benzoic acid moieties can lead to steric constraints that favor certain coordination modes over others.
Redox Behavior of this compound Metal Complexes
The redox behavior of metal complexes of this compound is of significant interest, particularly for complexes of transition metals with multiple accessible oxidation states like iron, copper, and ruthenium. The redox properties are influenced by the coordination environment provided by the ligand.
The ligand itself can be redox-active. The pyridine ring and the aminobenzoic acid moiety can undergo oxidation or reduction under certain conditions. When coordinated to a metal center, the redox potential of the ligand can be shifted.
In some related azo-pyridine complexes, the ligand has been shown to be "non-innocent," meaning it actively participates in the redox chemistry of the complex, existing in multiple valence states. rsc.org This can lead to complex redox behavior where electron transfer can be localized on the metal, the ligand, or be delocalized over the entire molecule. While this has been extensively studied in azo-derivatives, similar effects could be at play in aminopyridine complexes under specific conditions.
Table 2: Redox Potentials of Selected Transition Metal Complexes with Pyridine-Containing Ligands
| Metal Complex | Redox Couple | Potential (V vs. reference) | Reference |
| [Fe(tridentate pyridyl ligand)Cl3] | Fe(III)/Fe(II) | Varies with ligand substitution | rsc.org |
| [Ru(2-(arylazo)pyridine)2]2+ | Ru(III)/Ru(II) | ~0.5 | rsc.org |
| [Cu(II)-azo-pyridine complex] | Cu(II)/Cu(I) | ~ -0.2 | rsc.org |
This table provides illustrative redox potential data from similar pyridine-containing ligand systems to indicate the expected range and type of redox behavior.
Catalytic Applications of 2 Pyridin 2 Ylamino Benzoic Acid Based Complexes
Homogeneous Catalysis Mediated by 2-(Pyridin-2-ylamino)-benzoic Acid Complexes
Complexes of this compound have demonstrated considerable promise as homogeneous catalysts in a variety of organic reactions. The bidentate or potentially tridentate nature of this ligand, coordinating through the pyridine (B92270) nitrogen, the secondary amine, and the carboxylate group, allows for the formation of stable and catalytically active metal centers.
Oxidation Reactions
While direct studies on the oxidation catalysis by this compound complexes are limited, the broader class of pyridine-containing ligands in metal complexes has been extensively explored for oxidation reactions. For instance, iron(II) thiolate complexes have been shown to catalyze the air oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) without over-oxidation to benzoic acid. capes.gov.br Similarly, palladium-based catalysts are effective for the aerobic oxidation of alcohols. The electronic and steric properties of the this compound ligand are expected to influence the catalytic activity and selectivity of its metal complexes in such transformations. The electron-donating pyridine ring can enhance the stability of the metal center, while the benzoic acid moiety can participate in substrate activation or catalyst stabilization.
Data on the oxidation of benzyl alcohol using a related catalyst system is presented below:
| Catalyst System | Substrate | Product | Yield (%) | Reference |
| Pd-Zn/TiO₂ | Benzyl alcohol | Benzaldehyde | High | researchgate.net |
Reduction Reactions
The catalytic reduction of unsaturated functionalities is another area where complexes of this compound are anticipated to be effective. The field of catalytic transfer hydrogenation, for example, has seen the successful application of ruthenium and other transition metal complexes bearing pyridine-based ligands. Although direct data for the target compound is not available, related ruthenium(II) and iridium(III) mesoionic carbene complexes have shown high efficiency in the transfer hydrogenation of acetophenone (B1666503). researchgate.net This suggests that metal complexes of this compound could also mediate such reduction reactions, potentially through the formation of metal-hydride species.
A summary of acetophenone reduction using a related catalyst is provided below:
| Catalyst | Substrate | Product | TON | Reference |
| Ru(II) mesoionic carbene complex | Acetophenone | 1-Phenylethanol | up to 8900 | researchgate.net |
C-C Bond Forming Reactions
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. While specific studies on this compound-palladium complexes are not extensively documented, the catalytic activity of palladium complexes with structurally similar ligands in Suzuki-Miyaura and Heck reactions is well-established. For example, nitrile-functionalized N-heterocyclic carbene (NHC) palladium complexes have been successfully employed in Suzuki-Miyaura cross-coupling reactions. nih.gov The this compound ligand, with its nitrogen and oxygen donor atoms, can form stable and active palladium complexes suitable for such catalytic cycles.
Representative data for Suzuki-Miyaura coupling reactions using related palladium catalysts are shown below:
| Catalyst | Substrates | Product | Yield (%) | Reference |
| Nitrile-functionalized (NHC)Pd complex | 4-Nitrobenzoyl chloride, Phenylboronic acid | 4-Nitro-N-phenylbenzamide | 99 | nih.gov |
| Pd(PPh₃)₄ | 2,4-dichloro-6-halogeno-pyrido[2,3-d]pyrimidine, p-methoxyphenylboronic acid | Monoarylated derivative | 83 | sci-hub.se |
C-Heteroatom Bond Forming Reactions
Copper-catalyzed Ullmann-type coupling reactions are pivotal for the formation of carbon-heteroatom bonds, particularly C-N bonds. The use of amino acids as ligands in these reactions has been shown to significantly accelerate the coupling of aryl halides with various nucleophiles under milder conditions. nih.gov Given that this compound is an N-aryl amino acid derivative, its copper complexes are expected to be highly effective catalysts for Ullmann couplings. Research on copper-catalyzed cascade reactions for the synthesis of complex heterocyclic systems further underscores the potential of such ligands. researchgate.netnih.gov
An example of a copper-catalyzed Ullmann-type reaction is presented below:
| Catalyst System | Substrates | Product Type | Conditions | Reference |
| CuI / L-proline | Aryl halides, Amines | N-Aryl amines | Mild | nih.gov |
Polymerization Catalysis
In the realm of polymerization, while metal complexes of this compound have not been specifically reported as catalysts, the parent benzoic acid has been utilized as an effective organocatalyst for the ring-opening polymerization of lactones. This highlights the potential role of the carboxylate functionality in activating monomers for polymerization. It is conceivable that metal complexes of this compound could act as Lewis acidic catalysts for similar polymerization reactions, potentially offering enhanced control over the polymerization process.
Heterogeneous Catalysis Derived from this compound Materials
The development of heterogeneous catalysts is crucial for sustainable chemical processes, offering advantages in catalyst separation and recycling. Materials derived from this compound, such as metal-organic frameworks (MOFs) or immobilized complexes, are promising candidates for heterogeneous catalysis.
Recently, a bimetallic-organic framework (MOF) using Fe/Zr as metals was functionalized with phosphorus acid groups and employed as a heterogeneous catalyst for the preparation of pyrido[2,3-d]pyrimidines. This demonstrates a viable strategy for creating solid-supported catalysts from complex pyridine-containing building blocks. The porous nature and high surface area of MOFs, combined with the catalytic activity of the metal centers and the functional organic linkers, can lead to highly efficient and selective heterogeneous catalysts. The this compound ligand, with its multiple coordination sites, is an excellent candidate for the construction of robust MOFs with potential applications in a wide range of catalytic transformations.
Supported Catalysts
The immobilization of homogeneous catalysts onto solid supports is a critical strategy for bridging the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of the former with the ease of separation and recyclability of the latter. While specific examples of this compound complexes on solid supports are not extensively documented in the reviewed literature, the principles can be understood from related systems. For instance, N-heterocyclic carbene (NHC) ligands, which, like the pyridine group in the title compound, form strong bonds with metal centers, have been successfully used to stabilize gold nanoparticles on supports. nih.govosti.gov These supported NHC-Au nanoparticle catalysts have demonstrated activity in reactions such as lactonization at temperatures as low as 20 °C, a significant improvement over their ligand-free counterparts which are virtually inactive below 80 °C. nih.govosti.gov
Another approach involves the immobilization of metal nanoparticles on materials like magnetic chitosan (B1678972). For example, cobalt nanoparticles supported on magnetic chitosan have been shown to be effective heterogeneous catalysts for cyanation and Hiyama reactions. researchgate.net This system highlights the potential for creating robust and reusable catalysts. Given the chelating nature of this compound, its metal complexes would be well-suited for anchoring onto various solid supports, including polymers, silica, and magnetic nanoparticles, to create stable and recyclable catalytic systems for a range of organic transformations. The development of such supported catalysts based on this compound complexes represents a promising area for future research.
Metal-Organic Frameworks (MOFs) Incorporating this compound
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The incorporation of functional ligands like this compound into MOF structures can create materials with tailored catalytic properties. Although specific MOFs constructed from this compound are not detailed in the available literature, the catalytic potential of MOFs with similar functionalities is well-established.
For instance, a zinc-based MOF, Zn2(OAB), where OAB⁴⁻ is an organic linker containing –NH– groups, has been shown to be a highly effective catalyst for the Paal-Knorr synthesis of N-substituted pyrroles. researchgate.net The presence of both Lewis acidic zinc sites and basic –NH– groups within the MOF structure is believed to contribute to its high catalytic activity. researchgate.net This bifunctional nature is a key feature that could be replicated in MOFs synthesized with this compound.
The catalytic activity of MOFs can be further tuned through post-synthetic modification, such as the introduction of amine functionalities. rsc.org This approach has been shown to enhance the catalytic performance of MOFs in reactions like the Knoevenagel condensation. rsc.org A hypothetical MOF constructed with this compound would inherently possess both a metal node and a basic pyridyl nitrogen, potentially acting as a cooperative catalyst. The performance of such a MOF in various catalytic reactions is an area ripe for exploration.
| Catalyst System | Reaction | Yield (%) | Conditions | Reference |
| Zn2(OAB) | 2,5-dimethyl-1-phenyl-1H-pyrrole synthesis | 96 | 70 °C, 16 min | researchgate.net |
| [Cu(INA)2] MOF | N-arylation of N-H heterocycles | High | 100 °C, 6 h | researchgate.net |
Mechanistic Investigations of Catalytic Cycles Involving this compound Ligands
Understanding the mechanism of a catalytic reaction is fundamental to optimizing its efficiency and selectivity. For complexes of this compound, the ligand can play several roles in the catalytic cycle, including stabilizing the metal center, influencing its redox properties, and participating directly in substrate activation. While detailed mechanistic studies specifically for catalysts based on this compound are limited, insights can be drawn from related systems.
For example, in copper-catalyzed amination reactions of chlorobenzoic acids, N-aryl anthranilic acid derivatives are formed. nih.gov The reaction mechanism likely involves the coordination of the benzoic acid to the copper center, followed by oxidative addition of the aryl chloride and subsequent reductive elimination to form the C-N bond. The N-aryl group of the ligand can sterically and electronically influence the rates of these elementary steps.
Computational studies, such as Density Functional Theory (DFT), are powerful tools for elucidating catalytic mechanisms. For instance, DFT calculations have been used to understand the mechanism of ruthenium-catalyzed C-H coupling reactions, revealing details about electrophilic aromatic substitution and subsequent hydrogenolysis steps. marquette.edu Similar computational approaches could be applied to catalytic systems involving this compound complexes to map out the energy profiles of proposed catalytic cycles and to understand the role of the ligand in stabilizing transition states and intermediates. The interaction between the metal center and the two donor sites of the ligand (the carboxylate oxygen and the pyridine nitrogen) is expected to be a key feature in the catalytic mechanism.
Enantioselective Catalysis with Chiral this compound Derivatives
The synthesis of single-enantiomer chiral molecules is of paramount importance, particularly in the pharmaceutical and agrochemical industries. A promising application for this compound lies in the development of chiral derivatives for use as ligands in asymmetric catalysis. By introducing a chiral center into the ligand backbone, it is possible to create a chiral environment around the metal center, which can induce enantioselectivity in a catalytic reaction.
While there is no specific literature on the use of chiral derivatives of this compound for enantioselective catalysis, the principle has been successfully demonstrated with other chiral pyridine-containing ligands. For example, cooperative photoredox and asymmetric catalysis using a chiral phosphoric acid has been employed for the enantioselective conjugate addition of N-aryl glycines to vinylpyridines, yielding chiral 3-(2-pyridine)-3-substituted amines with excellent enantioselectivities (up to >99% ee). nih.gov This demonstrates that the pyridine motif can be effectively incorporated into chiral catalytic systems.
Furthermore, supported gold nanoparticles ligated with chiral N-heterocyclic carbenes have been shown to induce asymmetry in lactonization reactions, achieving enantiomeric excesses of up to 16%. nih.govosti.gov This highlights the potential for creating heterogeneous chiral catalysts. The development of chiral versions of this compound and their application in asymmetric catalysis, such as hydrogenations, C-C bond forming reactions, and aminations, represents a significant and largely unexplored research avenue.
| Catalytic System | Reaction | Enantiomeric Excess (ee) | Reference |
| Chiral Phosphoric Acid / DPZ photosensitizer | Conjugate addition to 2-vinylpyridines | up to >99% | nih.gov |
| Supported Au NPs with chiral NHCs | Lactonization | up to 16% | nih.govosti.gov |
Catalyst Stability and Reusability Studies
The stability and reusability of a catalyst are crucial factors for its practical and industrial application. Catalysts that can be easily recovered and reused for multiple cycles without significant loss of activity are highly desirable. For complexes of this compound, their stability will depend on the nature of the metal, the reaction conditions, and whether the catalyst is used in a homogeneous or heterogeneous system.
In the context of heterogeneous catalysis, supporting the catalyst on a solid matrix can greatly enhance its stability and facilitate its reuse. For example, a nanomagnetic heterogeneous cobalt catalyst was successfully reused for five consecutive runs in cyanation reactions with no apparent loss of catalytic activity. researchgate.net Similarly, a [Cu(INA)2] MOF catalyst could be easily separated and reused several times. researchgate.net These examples underscore the potential for creating stable and reusable catalysts by immobilizing complexes of this compound.
The chelating nature of this compound is expected to form thermodynamically stable metal complexes, which would contribute to their stability under catalytic conditions. However, detailed studies on the long-term stability, leaching of the metal from supported catalysts, and the number of possible turnovers for complexes of this specific ligand are necessary to fully assess their potential for practical applications.
| Catalyst | Number of Reuses | Outcome | Reference |
| Fe3O4@CS-Co | 5 | No apparent loss of catalytic activity | researchgate.net |
| [Cu(INA)2] MOF | Several | Facile separation and recovery | researchgate.net |
Biological and Medicinal Chemistry Research on 2 Pyridin 2 Ylamino Benzoic Acid Derivatives
Target Identification and Molecular Mechanisms of Action for 2-(Pyridin-2-ylamino)-benzoic Acid Analogues
Understanding how a molecule interacts with biological systems is fundamental to drug discovery. For derivatives of this compound, researchers have employed various techniques to identify their molecular targets and elucidate the mechanisms through which they exert their effects.
Enzyme Inhibition Studies
Enzymes are crucial for a vast array of physiological processes, making them a common target for therapeutic intervention. Derivatives of this compound have been investigated for their ability to inhibit specific enzymes. For instance, benzoic acid and pyridine (B92270) derivatives have been shown to inhibit tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov Kinetic studies revealed that while pyridine derivatives act as competitive inhibitors, benzoic acid derivatives exhibit non-competitive inhibition, suggesting they bind to a site other than the active site of the enzyme. nih.gov
Another area of investigation involves the development of inhibitors for Receptor-Interacting-Protein Kinase 2 (RIP2), a key signaling partner in the NOD2 pathway implicated in inflammatory diseases. acs.orgnih.gov The discovery of potent and specific RIP2 kinase inhibitors with favorable properties has led to the identification of clinical candidates for treating such conditions. acs.orgnih.gov
Receptor Binding Interactions
Receptors are proteins that receive and transduce signals, playing a vital role in cellular communication. The interaction of this compound analogues with various receptors has been a subject of study. For example, research has focused on the constitutive androstane (B1237026) receptor (CAR), a nuclear receptor involved in liver functions. nih.gov Scientists have discovered imidazo[1,2-a]pyridine (B132010) derivatives that can activate human CAR at nanomolar concentrations, highlighting their potential as therapeutic agents for metabolic or liver diseases. nih.gov
Protein-Ligand Interactions
The binding of a ligand (a small molecule) to a protein is a critical event that can modulate the protein's function. The interaction of this compound derivatives with proteins is a key aspect of their mechanism of action. For instance, the ability of certain thiosemicarbazones to overcome multidrug resistance in cancer is attributed to their interaction with P-glycoprotein (Pgp). nih.gov These compounds, through copper chelation and the generation of reactive oxygen species, lead to lysosomal membrane permeabilization and potentiate cytotoxicity in resistant cells. nih.gov
Structure-Activity Relationship (SAR) Studies of Substituted this compound Scaffolds
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. By systematically modifying the chemical structure of the this compound scaffold, researchers can identify key structural features required for a desired biological activity.
For example, in the context of overcoming multidrug resistance, SAR studies of di-2-pyridylketone, 2-benzoylpyridine, and 2-acetylpyridine (B122185) thiosemicarbazones revealed that only those with electron-withdrawing substituents at the imine carbon mediated Pgp-dependent potentiated cytotoxicity. nih.gov
Similarly, SAR studies on benzoic acid derivatives have been conducted to understand their anti-sickling properties. researchgate.net These studies help in predicting the antisickling activities of various derivatives based on their structural features. researchgate.net
Pharmacological Activities of this compound Derivatives
The versatile scaffold of this compound has given rise to derivatives with a wide spectrum of pharmacological activities.
Anti-inflammatory Potential: Many derivatives of 2-amino benzoic acid have been synthesized and evaluated for their anti-inflammatory and analgesic properties. nih.gov Some of these compounds have shown activity comparable to standard drugs like diclofenac. mdpi.com Research has also explored benzoic acid derivatives from plant sources for their anti-inflammatory effects, with some compounds exhibiting potent inhibition of superoxide (B77818) anion generation and elastase release in human neutrophils. nih.gov
Antimicrobial Activity: The pyridine nucleus is a common feature in many antimicrobial agents. nih.gov Derivatives of this compound have been investigated for their activity against various microbial pathogens. For instance, pyrazole (B372694) derivatives have shown potent activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, with some compounds effectively inhibiting and eradicating biofilms. nih.gov Other studies have reported on the synthesis of fused pyrano[2,3-b]pyridine derivatives that exhibit effective to moderate action against a range of microorganisms. ekb.eg
Anticancer Potential: The antiproliferative activity of pyridine derivatives against various cancer cell lines is an active area of research. mdpi.com The ability of certain thiosemicarbazone derivatives to overcome multidrug resistance in cancer cells highlights their potential as anticancer agents. nih.gov These compounds can "hijack" lysosomal Pgp and form redox-active copper complexes that lead to cell death. nih.gov
Bioinorganic Chemistry of this compound Metal Complexes in Biological Systems
The coordination of metal ions to organic ligands can significantly alter their biological properties. The bioinorganic chemistry of metal complexes of this compound and its derivatives is a growing field of study.
Schiff base complexes of Co(II) and Mn(II) with 2-thiophenyl glyoxal (B1671930) anthranilic acid have been synthesized and characterized. jpionline.org These complexes have shown enhanced antimicrobial and enzyme inhibition activity compared to the free ligand. jpionline.org Furthermore, these metal complexes were found to be effective against various human cancer cell lines, indicating their potential as therapeutic agents. jpionline.org
The interaction of these metal complexes with biological systems is complex and can involve various mechanisms, including interference with cellular processes and the generation of reactive oxygen species.
Prodrug Strategies Involving this compound
Prodrug design is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug molecule. For a compound like this compound, which possesses both a carboxylic acid and a secondary amine functional group, several prodrug approaches can be conceptualized to enhance properties such as solubility, permeability, and metabolic stability. These strategies typically involve the temporary chemical modification of these functional groups to create a bioreversible derivative.
The primary functional groups on this compound that are amenable to prodrug modification are the carboxylic acid and the secondary amine. The carboxylic acid can be esterified, while the secondary amine could potentially be converted into an amide or other labile linkage, although modification of the secondary amine in this scaffold is less common.
A key aspect of any prodrug strategy is that the modifying group, or promoiety, should be cleaved in vivo by enzymatic or chemical means to release the active parent drug. For carboxylic acid esters, this is typically achieved through the action of ubiquitous esterase enzymes present in the plasma, liver, and other tissues.
While specific research on prodrugs of this compound is not extensively documented in publicly available literature, general principles of prodrug design can be applied. For instance, the creation of simple alkyl or aryl esters of the carboxylic acid group is a common approach to increase lipophilicity and potentially enhance membrane permeability.
Furthermore, more sophisticated prodrug strategies could involve the use of specialized promoieties to target specific transporters or to improve aqueous solubility. For example, the incorporation of a phosphate (B84403) group can create a highly water-soluble phosphate ester prodrug that is cleaved by alkaline phosphatases.
The following table outlines hypothetical examples of ester prodrugs of this compound and their potential properties.
| Compound Name | Structure |
| This compound | ![]() |
| Methyl 2-(pyridin-2-ylamino)benzoate | ![]() |
| Ethyl 2-(pyridin-2-ylamino)benzoate | ![]() |
| Isopropyl 2-(pyridin-2-ylamino)benzoate | ![]() |
| Benzyl (B1604629) 2-(pyridin-2-ylamino)benzoate | ![]() |
Note: The structures in the table are illustrative examples of potential prodrugs and are based on standard chemical derivatization of the parent compound.
Research into related structures, such as derivatives of anthranilic acid, has shown that modification of the carboxylic acid group is a viable strategy to alter the biological profile of a molecule. For example, the synthesis of amides from anthranilic acid is a common procedure in organic chemistry. This suggests that amide-based prodrugs of this compound could also be a theoretical possibility, although the stability of the resulting N-acyl derivative would need to be carefully considered to ensure it can be cleaved in vivo.
Theoretical and Computational Studies of 2 Pyridin 2 Ylamino Benzoic Acid
Electronic Structure Calculations (DFT, ab initio) for 2-(Pyridin-2-ylamino)-benzoic Acid
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the distribution of electrons within the molecule, which in turn governs its reactivity and physical properties.
Molecular Orbital Analysis
Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. wpmucdn.com The analysis of molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial for understanding chemical reactivity. youtube.com For this compound, computational studies can map the electron density distribution across these frontier orbitals. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). youtube.com
Detailed computational analyses, often using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can reveal the specific atomic contributions to the HOMO and LUMO. researchgate.netmdpi.com For instance, in similar aromatic systems, the HOMO is often localized on the electron-rich regions, such as the pyridine (B92270) ring and the amino group, while the LUMO may be distributed over the benzoic acid moiety. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity.
| Parameter | Description | Typical Computational Method |
| HOMO Energy | Energy of the highest occupied molecular orbital. | DFT (e.g., B3LYP/6-311++G(d,p)) |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | DFT (e.g., B3LYP/6-311++G(d,p)) |
| HOMO-LUMO Gap | Energy difference between the LUMO and HOMO. | Calculated from HOMO and LUMO energies |
| Electron Density | Distribution of electrons in the molecule. | DFT, ab initio |
Frontier Orbital Theory Applications
Frontier orbital theory, developed by Kenichi Fukui, focuses on the interaction between the HOMO of one molecule and the LUMO of another to explain reaction mechanisms. wikipedia.org This theory is a powerful tool for predicting the regioselectivity and stereoselectivity of chemical reactions. For this compound, frontier orbital analysis can predict how it will interact with other reagents. For example, in a reaction with an electrophile, the site with the highest HOMO density on the this compound molecule is the most likely point of attack. Conversely, in a reaction with a nucleophile, the site with the highest LUMO density will be the most reactive.
Conformational Analysis and Molecular Dynamics Simulations of this compound
The three-dimensional structure of a molecule plays a significant role in its biological activity and physical properties. Conformational analysis aims to identify the stable arrangements of atoms in a molecule and the energy barriers between them.
Computational methods can systematically explore the potential energy surface of this compound to identify its low-energy conformers. This is often achieved by rotating the single bonds in the molecule, such as the bond connecting the pyridine ring to the amino group and the bond connecting the amino group to the benzoic acid ring. For similar molecules, it has been shown that different conformations can have significantly different energies and properties. nih.gov
Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. rsc.org By simulating the motion of atoms and molecules, MD can explore the conformational space and identify the most populated conformers at a given temperature. github.io These simulations can also provide insights into the flexibility of the molecule and the transitions between different conformations. For instance, MD simulations of benzoic acid in confined spaces have shown that the environment can significantly impact its aggregation and dynamics. rsc.org
| Technique | Information Gained |
| Conformational Analysis | Identification of stable conformers, relative energies, and rotational barriers. |
| Molecular Dynamics Simulations | Dynamic behavior of the molecule, conformational flexibility, and solvent effects. |
Prediction of Spectroscopic Properties of this compound and Its Complexes
Computational methods can accurately predict various spectroscopic properties, which can be invaluable for the identification and characterization of new compounds.
Time-dependent DFT (TD-DFT) is a widely used method for predicting UV-Vis absorption spectra. nih.gov By calculating the energies of electronic transitions, TD-DFT can predict the wavelength of maximum absorption (λmax). These calculations can also provide insights into the nature of the electronic transitions, such as whether they are π-π* or n-π* transitions.
Computational methods can also predict vibrational spectra (infrared and Raman). By calculating the vibrational frequencies and their corresponding intensities, researchers can generate a theoretical spectrum that can be compared with experimental data for structural confirmation. mdpi.com Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra. mdpi.com
| Spectroscopic Property | Computational Method |
| UV-Vis Spectra | Time-Dependent DFT (TD-DFT) |
| Infrared (IR) and Raman Spectra | DFT (e.g., B3LYP/6-311++G(d,p)) |
| Nuclear Magnetic Resonance (NMR) Spectra | Gauge-Including Atomic Orbital (GIAO) method with DFT |
Computational Design of Novel this compound Derivatives
Computational chemistry plays a crucial role in modern drug discovery and materials science by enabling the rational design of new molecules with desired properties. nih.govnih.gov By starting with the core structure of this compound, researchers can computationally introduce various functional groups at different positions and evaluate their effect on the molecule's properties.
For example, if the goal is to design a derivative with enhanced biological activity, computational docking studies can be performed to predict how the modified molecules will bind to a specific protein target. nih.gov By calculating the binding affinity and analyzing the interactions at the binding site, researchers can prioritize the most promising candidates for synthesis and experimental testing.
Reaction Mechanism Elucidation through Computational Methods
Computational methods can provide detailed insights into the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. rsc.org For reactions involving this compound, computational studies can help to understand the step-by-step process of bond breaking and formation.
By mapping the reaction pathway, researchers can identify the key intermediates and transition states, which are often difficult to observe experimentally. This information is crucial for optimizing reaction conditions and for understanding the factors that control the reaction's outcome. DFT calculations are often used to explore reaction mechanisms and to calculate the energetics of the reaction profile.
Advanced Spectroscopic and Crystallographic Investigations of 2 Pyridin 2 Ylamino Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-(Pyridin-2-ylamino)-benzoic Acid and Its Metal Complexes
NMR spectroscopy is a cornerstone technique for determining the solution-state structure of this compound. It provides precise information about the chemical environment of magnetically active nuclei.
¹H NMR spectra of this compound typically exhibit characteristic signals for the aromatic protons on both the benzoic acid and pyridine (B92270) rings, as well as a downfield signal for the carboxylic acid proton and the N-H proton of the amino bridge. The chemical shifts of these protons are sensitive to the solvent and the presence of intramolecular hydrogen bonding between the carboxylic acid group and the pyridine nitrogen atom.
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group resonates at a characteristic downfield position. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituent groups.
¹⁵N NMR studies, though less common, offer direct information about the nitrogen environments. The pyridine nitrogen and the amino nitrogen exhibit distinct chemical shifts, which can be significantly altered upon coordination to a metal center or participation in hydrogen bonding.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| COOH | ~13.0 | ~169.0 |
| NH | ~9.5 | - |
| Pyridine Ring Protons | 6.8 - 8.2 | 108.0 - 158.0 |
| Benzoic Acid Ring Protons | 7.0 - 8.0 | 115.0 - 142.0 |
Note: Chemical shifts are approximate and can vary depending on experimental conditions.
Two-dimensional NMR techniques are invaluable for unambiguously assigning the proton and carbon signals, especially in complex metal derivatives.
COSY (Correlation Spectroscopy) experiments establish proton-proton coupling networks, helping to identify adjacent protons within the pyridine and benzoic acid rings.
HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms, providing a clear map of the C-H connections.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying the connectivity across the amino bridge and for confirming the assignment of quaternary carbons.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound
Key vibrational bands for this compound include:
O-H stretch of the carboxylic acid, which often appears as a broad band due to hydrogen bonding.
N-H stretch of the secondary amine.
C=O stretch of the carbonyl group, which is sensitive to hydrogen bonding and coordination.
C=C and C=N stretching vibrations of the aromatic rings.
Upon deprotonation of the carboxylic acid or coordination to a metal ion, significant shifts in the positions and intensities of these bands are observed. For instance, the C=O stretching vibration is replaced by symmetric and asymmetric COO⁻ stretches.
Table 2: Key IR Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) |
| N-H stretch | 3200 - 3400 |
| C=O stretch | 1650 - 1700 |
| C=C/C=N stretches (Aromatic) | 1400 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions in this compound Systems
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is characterized by intense absorption bands in the UV region, which are attributed to π→π* and n→π* transitions within the aromatic rings and the carbonyl group. The position and intensity of these bands can be influenced by the solvent polarity and pH.
Coordination to metal ions can introduce new absorption bands, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, which often appear in the visible region and are responsible for the color of many of its metal complexes.
Mass Spectrometry (MS) for Characterization and Fragmentation Pathway Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for elucidating its fragmentation patterns. The molecular ion peak (M⁺) is typically observed, confirming the compound's identity.
Common fragmentation pathways involve the loss of small molecules such as H₂O, CO, and CO₂ from the carboxylic acid group. Cleavage of the C-N bond between the two rings is also a characteristic fragmentation route. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the parent molecule and its fragments with high accuracy.
X-ray Crystallography of this compound and Its Co-crystals/Metal Complexes
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
The crystal structure of this compound often reveals the presence of intramolecular hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen atom, leading to a nearly planar conformation. In the solid state, molecules are typically linked by intermolecular hydrogen bonds involving the N-H group and the carbonyl oxygen, forming extended supramolecular architectures.
In co-crystals, this compound can interact with other molecules through hydrogen bonding and π-π stacking. In metal complexes, X-ray crystallography confirms the coordination mode of the ligand, which can act as a bidentate or monodentate ligand, and reveals the geometry around the metal center.
Table 3: Representative Crystallographic Data for this compound
| Parameter | Typical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Intramolecular H-bond (O-H···N) | Present |
| Intermolecular H-bond (N-H···O) | Present |
Note: Specific crystallographic parameters can vary based on the crystallization conditions and the presence of co-formers or metal ions.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and the conformation of the molecule, as well as details of intermolecular interactions such as hydrogen bonding and π-stacking, which govern the crystal packing.
While a dedicated single-crystal structure determination for this compound is not readily found, studies on closely related compounds, such as co-crystals of benzoic acid derivatives, provide insights into the likely interactions. For instance, in co-crystals of benzoic acid with pyridine derivatives, the formation of strong O-H···N hydrogen bonds is a common and dominant motif.
Table 1: Representative Crystallographic Data for a Structurally Related Co-crystal (Benzoic acid–2-{(E)-[(E)-2-(2-pyridylmethylidene)hydrazin-1-ylidene]methyl}pyridine (2/1)) nih.gov
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.2349 (3) |
| b (Å) | 10.3709 (4) |
| c (Å) | 14.1507 (6) |
| α (°) | 108.010 (2) |
| β (°) | 94.135 (2) |
| γ (°) | 101.996 (2) |
| Volume (ų) | 1093.00 (8) |
| Z | 2 |
This table presents data for a related co-crystal to illustrate the type of information obtained from a single-crystal X-ray diffraction study. Data for this compound itself is not available.
Powder X-ray Diffraction for Bulk Material Characterization
Powder X-ray diffraction (PXRD) is an essential technique for the characterization of bulk crystalline materials. units.it It is particularly valuable for confirming the phase purity of a synthesized compound, identifying different polymorphic forms, and studying crystalline solvates. units.it The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase. units.it
A PXRD analysis of a bulk sample of this compound would be crucial to ensure that the material is a single crystalline phase and not a mixture of polymorphs or an amorphous solid. Each crystalline form of the compound would produce a distinct diffraction pattern. The positions and relative intensities of the diffraction peaks are determined by the crystal lattice parameters (a, b, c, α, β, γ), which can be indexed and refined from high-quality powder data. units.itresearchgate.net
In the pharmaceutical and materials sciences, PXRD is routinely used to monitor the solid-state stability of compounds under various conditions, such as changes in temperature and humidity, which can induce phase transitions. icdd.com While specific, indexed PXRD data for this compound is not published, the technique remains indispensable for its solid-state characterization.
Table 2: Illustrative Powder X-ray Diffraction Data Specification for a Generic Benzoic Acid Derivative units.it
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 6.3 ± 0.2 | 14.0 ± 0.4 | 100 |
| 12.6 ± 0.2 | 7.0 ± 0.1 | 85 |
| 17.2 ± 0.2 | 5.15 ± 0.06 | 70 |
| 25.5 ± 0.2 | 3.49 ± 0.03 | 95 |
| 28.1 ± 0.2 | 3.17 ± 0.02 | 80 |
This table provides an example of how PXRD data is typically presented. The values are hypothetical and for illustrative purposes only.
Advanced Spectroscopic Techniques (e.g., EPR, XAS, Mossbauer) for Metal Complexes
This compound is a bidentate ligand capable of coordinating to metal ions through the pyridine nitrogen and one of the carboxylate oxygens, forming stable chelate complexes. Advanced spectroscopic techniques are vital for probing the electronic and geometric structure of such metal complexes.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful tool for studying metal complexes that contain one or more unpaired electrons, such as those of copper(II) or iron(III). researchgate.netrsc.org The EPR spectrum is sensitive to the oxidation state, spin state, and local coordination environment of the paramagnetic metal center. The principal values of the g-tensor and the hyperfine coupling constants provide detailed information about the electronic ground state and the nature of the metal-ligand bonds. rsc.orgrsc.org For a copper(II) complex of this compound, the EPR spectrum could distinguish between different coordination geometries, such as square planar or distorted octahedral. rsc.org
X-ray Absorption Spectroscopy (XAS)
XAS is an element-specific technique that can provide information about the oxidation state and local coordination environment of a metal atom in any state of matter. rsc.org The X-ray Absorption Near Edge Structure (XANES) region is sensitive to the oxidation state and coordination geometry, while the Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the number, type, and distances of the neighboring atoms. researchgate.net For a nickel(II) complex of this compound, XAS could confirm the oxidation state and provide precise Ni-N and Ni-O bond lengths. acs.orgnih.gov
Mössbauer Spectroscopy
Mössbauer spectroscopy is specific to certain isotopes, most notably ⁵⁷Fe, and is highly sensitive to the oxidation state, spin state, and coordination environment of iron. The isomer shift (δ) and quadrupole splitting (ΔE_Q) are the key parameters obtained from a Mössbauer spectrum. These parameters can provide insights into the covalency of the iron-ligand bonds and the symmetry of the electric field around the iron nucleus. For an iron(II) or iron(III) complex with this compound, Mössbauer spectroscopy could definitively determine the oxidation and spin state of the iron center.
Table 3: Illustrative EPR Parameters for a Hypothetical Copper(II) Complex of this compound
| Parameter | Value |
| g_parallel (g∥) | 2.25 |
| g_perpendicular (g⊥) | 2.05 |
| A_parallel (A∥) (x 10⁻⁴ cm⁻¹) | 170 |
This table presents typical EPR parameters for a square planar Cu(II) complex and is for illustrative purposes. Experimental data for a complex of this compound is not available.
Crystal Engineering and Supramolecular Chemistry of 2 Pyridin 2 Ylamino Benzoic Acid
Hydrogen Bonding Networks in Crystalline 2-(Pyridin-2-ylamino)-benzoic Acid Structures
The presence of a carboxylic acid group, a pyridine (B92270) nitrogen atom, and a secondary amine in this compound provides a rich tapestry of hydrogen bond donors and acceptors. These functional groups orchestrate the formation of robust and predictable hydrogen bonding networks that are fundamental to the crystalline architecture.
In the solid state, a common and highly stable motif observed is the carboxylic acid-pyridine heterosynthon . This involves a strong O-H···N hydrogen bond between the carboxylic acid proton and the nitrogen atom of the pyridine ring. This interaction is a cornerstone in the assembly of many related co-crystals and is anticipated to be a dominant feature in the crystal structure of this compound itself. nih.govnih.govnih.gov
π-π Stacking Interactions in Solid-State Architectures
In analogous structures, such as derivatives of 2-(naphthalenylamino)-nicotinic acids, π-π stacking interactions have been shown to be a significant factor in determining polymorphism, where different crystal forms of the same compound exhibit distinct physical properties. uky.edu The extent of the π-π overlap can vary, leading to different interaction energies and, consequently, different crystal packings. uky.edu For instance, in a related compound, 2-[2,6-Bis(pyrazin-2-yl)pyridin-4-yl]benzoic acid, aromatic π–π stacking interactions with centroid–centroid distances of approximately 3.9 Å result in the formation of infinite chains. nih.gov
The interplay between hydrogen bonding and π-π stacking is a key determinant of the final supramolecular architecture. In many cases, the strong, directional nature of hydrogen bonds establishes the primary structural motifs, which are then further organized and stabilized by the weaker, less directional π-π stacking interactions.
Design and Synthesis of Co-crystals Involving this compound
The ability of this compound to form reliable hydrogen bonding synthons, particularly the carboxylic acid-pyridine heterosynthon, makes it an excellent candidate for co-crystal design. nih.govdergipark.org.tr Co-crystals are multicomponent crystals in which the constituents are held together by non-covalent interactions, primarily hydrogen bonds. dergipark.org.tr The synthesis of co-crystals offers a powerful strategy to modify the physicochemical properties of solid materials, such as solubility, melting point, and stability, without altering the chemical identity of the active molecule.
The design of co-crystals with this compound would involve selecting co-formers that possess complementary functional groups capable of forming robust supramolecular synthons. Common co-formers for carboxylic acids include other pyridine derivatives, amides, and other molecules with strong hydrogen bond acceptor sites. dergipark.org.trgoogle.com
The synthesis of such co-crystals can be achieved through various methods, including slow evaporation from solution, grinding (mechanochemistry), and slurry crystallization. dergipark.org.tr For example, co-crystals of p-aminobenzoic acid with isonicotinamide (B137802) and pyrazine (B50134) have been successfully synthesized using the solvent evaporation method. dergipark.org.tr Similarly, a 1:1 co-crystal of N′-benzylidenepyridine-4-carbohydrazide and benzoic acid was formed through spontaneous autoxidation and co-crystallization from solution. nih.gov These examples highlight the feasibility of forming co-crystals with molecules containing both carboxylic acid and pyridine functionalities.
| Co-crystal System Example | Co-former Functional Group | Primary Supramolecular Synthon |
| p-Aminobenzoic acid + Isonicotinamide | Pyridine, Amide | Carboxylic acid-pyridine heterosynthon |
| N′-benzylidenepyridine-4-carbohydrazide + Benzoic acid | Carboxylic acid, Pyridine | Carboxylic acid-pyridine heterosynthon |
Supramolecular Assembly of this compound into Higher-Order Structures
The combination of directional hydrogen bonds and non-directional π-π stacking interactions can lead to the self-assembly of this compound molecules into well-defined higher-order supramolecular structures. These can range from simple dimers and one-dimensional (1D) chains to more complex two-dimensional (2D) sheets and even three-dimensional (3D) networks.
Dimers are often formed through the classic carboxylic acid homosynthon, where two molecules are linked by a pair of O-H···O hydrogen bonds. However, given the strong propensity for the formation of the carboxylic acid-pyridine heterosynthon, it is also plausible that dimers or catemeric chains could be formed through this interaction.
One-dimensional chains can arise from the propagation of these hydrogen bonding motifs. For instance, head-to-tail hydrogen bonding between the carboxylic acid of one molecule and the pyridine nitrogen of another can lead to the formation of infinite chains. These chains can then be further organized into 2D sheets through weaker interactions such as C-H···O bonds or π-π stacking between the aromatic rings of adjacent chains. In the case of 2-[2,6-Bis(pyrazin-2-yl)pyridin-4-yl]benzoic acid, O—H⋯O hydrogen bonds connect the π-stacked chains to form a 2D supramolecular network. nih.gov
The specific higher-order structure adopted will depend on a delicate balance of factors including the strength and directionality of the various intermolecular interactions, as well as steric considerations.
Porous Materials and Frameworks Incorporating this compound Units
The bifunctional nature of this compound, possessing both a coordinating pyridine ring and a carboxylate group, makes it a promising ligand for the construction of porous coordination polymers (PCPs) and metal-organic frameworks (MOFs). MOFs are a class of crystalline materials composed of metal ions or clusters connected by organic linkers, often exhibiting high porosity and surface area.
The pyridine nitrogen and the carboxylate group can coordinate to metal centers, leading to the formation of extended networks. The geometry of the ligand and the coordination preferences of the metal ion will dictate the topology and dimensionality of the resulting framework. While no MOFs specifically incorporating this compound have been found in the searched literature, the use of analogous pyridyl-carboxylic acid linkers is well-established in the field. For example, isoreticular MOFs have been synthesized using pyrazine and 4,4'-bipyridine (B149096) as linkers with dicarboxylate ligands. bldpharm.com
The flexible nature of the N-H bridge in this compound could introduce dynamic properties to the resulting framework, such as "breathing" effects, where the framework can change its pore size in response to external stimuli. The uncoordinated amine group within the pore channels could also serve as a functional site for post-synthetic modification or for specific interactions with guest molecules. The design and synthesis of MOFs using this ligand represents a promising avenue for the development of new functional materials with potential applications in gas storage, separation, and catalysis.
Applications of 2 Pyridin 2 Ylamino Benzoic Acid in Materials Science
Development of Luminescent Materials Based on 2-(Pyridin-2-ylamino)-benzoic Acid Metal Complexes
The development of luminescent materials, particularly those based on metal complexes, is a burgeoning field with applications in lighting, displays, and sensing. The efficacy of these materials often hinges on the design of the organic ligands that coordinate with the metal center. Ligands like this compound are of interest because they can act as "antennas," absorbing light energy and efficiently transferring it to a central metal ion, which then emits light. This is particularly effective for lanthanide ions, whose own light absorption capabilities are weak.
While direct studies on the luminescent complexes of this compound are not extensively documented, research on similar structures provides strong evidence of their potential. For instance, lanthanide complexes synthesized with 3-dimethylaminobenzoic acid and 5,5′-dimethyl-2,2′-bipyridine have demonstrated notable photoluminescent properties. nih.gov In one study, a terbium(III) complex of this nature exhibited a significant fluorescence lifetime of 0.4709 ms, indicating efficient energy transfer from the organic ligands to the metal center. nih.gov Similarly, cyclometalated palladium(II) and iridium(III) complexes featuring various pyridine-based ligands have shown strong luminescence, with quantum yields reaching up to 0.79 in certain conditions. nih.govresearchgate.net
These findings suggest that this compound could serve as an excellent ligand for creating highly luminescent metal complexes. The pyridine (B92270) and amino nitrogen atoms can form a stable chelate with a metal ion, while the benzoic acid group can either coordinate to the same or another metal center to form polymers or be modified to tune the electronic properties of the molecule.
Table 1: Photoluminescent Properties of a Related Lanthanide Complex
| Complex | Emitting Ion | Fluorescence Lifetime (ms) | Key Finding |
|---|
Incorporation of this compound into Sensors and Probes
The structural motifs within this compound make it a prime candidate for the design of chemical sensors and fluorescent probes. The pyridine nitrogen and adjacent amine provide a specific binding site for analytes like metal ions, while the aromatic backbone can be part of a fluorophore system that signals the binding event through a change in its light emission.
Chemosensors for Metal Ions
Chemosensors are molecules designed to selectively bind to a specific chemical species, producing a measurable signal. The pyridine-containing chelating unit is a well-established functional group for detecting metal cations. Research has shown that fluorescent chemosensors with pyridine-based structures can exhibit high selectivity and sensitivity for various metal ions.
For example, a fluorescent probe based on a phenanthridine (B189435) functionalized with a pyridine moiety was developed for the highly selective recognition of mercury(II) ions (Hg²⁺). rsc.org This sensor demonstrated a distinct change in its fluorescence upon binding to Hg²⁺, with a very low detection limit of 49.87 nM. rsc.org In another study, ethynylarene compounds featuring 2-(1,2,3-triazol-4-yl)pyridine chelating units were effective in detecting Nickel(II) ions. nih.gov The binding of the metal ion to the pyridine-containing unit is central to the sensing mechanism in these systems. Given that this compound contains a similar pyridyl-amino chelating site, it is plausible that it could be integrated into chemosensors for a range of metal ions.
Fluorescent Probes
Fluorescent probes are used to detect and visualize biological and chemical processes. The development of probes that can operate in complex environments, such as within living cells, is of particular importance. Imidazole-based fluorescent sensors containing benzoic acid have been successfully synthesized for the reversible detection of cyanide and mercury ions. nih.gov These probes function by having their fluorescence "turned off" or quenched by cyanide and then restored by mercury, allowing for the detection of both species. nih.gov
The this compound scaffold could be similarly employed. The inherent fluorescence of its aromatic system could be modulated by the binding of an analyte to the pyridyl-amino site. Furthermore, the carboxylic acid group offers a convenient handle for attaching the probe to other molecules or surfaces, or for tuning its solubility and cell permeability, which are critical properties for biological imaging applications.
Table 2: Performance of a Related Pyridine-Based Chemosensor
| Sensor | Target Analyte | Detection Limit | Key Feature |
|---|
Functional Thin Films and Coatings Utilizing this compound
The creation of functional thin films is crucial for applications in electronics, optics, and protective coatings. Metal-Organic Frameworks (MOFs), which are crystalline materials constructed from metal ions and organic linkers, are particularly promising for creating highly ordered thin films. The compound this compound is an ideal candidate for a linker in MOF synthesis due to its ability to connect metal centers through both its pyridine-amino and carboxylate groups.
While the use of this specific molecule in thin films is not yet widely reported, extensive research has been conducted on the fabrication of MOF thin films using linkers with similar functionalities, such as benzenedicarboxylates and pyridine-containing molecules. rsc.org These films can be grown on various substrates like silica, gold, or indium tin oxide using methods like solvothermal synthesis or layer-by-layer deposition. rsc.orgresearchgate.netmdpi.com The properties of the resulting film, such as its porosity and electronic characteristics, are directly determined by the structure of the organic linker.
The use of linkers containing pyridine and carboxylate groups has been shown to be effective in creating stable MOF films. mdpi.com For instance, photoactive MOF thin films have been fabricated using a layer-by-layer technique with pillaring ligands like 1,4-diazabicyclo[2.2.2]octane (DABCO), a bicyclic amine, demonstrating the utility of nitrogen-containing linkers in building robust frameworks. nsf.gov Therefore, this compound could be used to fabricate novel MOF thin films with tailored properties for applications in smart membranes, catalytic coatings, or chemical sensors. rsc.org
Hybrid Materials and Composites Containing this compound Derivatives
Hybrid materials, which combine organic and inorganic components at the molecular level, offer a way to create materials with novel properties that are not available from the individual components alone. The this compound molecule is well-suited for creating such hybrids, as its carboxylic acid end can react with inorganic precursors (like metal alkoxides) to form a covalently linked organic-inorganic network.
For example, lanthanide-centered hybrids have been created using polysilsesquioxane bridges functionalized with Schiff-base ligands and N-heterocyclic ligands. These materials combine the processability of silicones with the luminescent properties of lanthanide ions. The structure of this compound would allow it to be readily incorporated into such silica-based hybrid materials through sol-gel chemistry, with the pyridine-amino moiety available to chelate luminescent metal ions.
Photoactive Materials Derived from this compound
Photoactive materials, which respond to light in a specific way, are fundamental to technologies like solar energy conversion and photodynamic therapy. The development of such materials often relies on organic molecules that can absorb light and then participate in energy or electron transfer processes. The aromatic structure of this compound suggests it possesses inherent photoactive properties.
Complexes of transition metals like ruthenium(II) and iridium(III) with pyridine-containing ligands are well-known for their photoactivity. nih.gov These complexes can absorb visible light and reach excited states that can then be used to drive chemical reactions or generate luminescence for imaging. For example, ruthenium(II) complexes with dppz (dipyrido[3,2-a:2',3'-c]phenazine) ligands are famous "light-switch" compounds that become highly luminescent upon binding to DNA. nih.gov
By serving as a ligand, this compound could be used to create new photoactive metal complexes. The electronic properties of these complexes could be fine-tuned by modifying the benzoic acid group, potentially leading to new photosensitizers for solar cells or agents for phototherapy.
Future Perspectives and Emerging Research Avenues for 2 Pyridin 2 Ylamino Benzoic Acid
Integration with Nanoscience and Nanotechnology
The convergence of chemistry with nanoscience and nanotechnology opens up novel applications for organic molecules like 2-(Pyridin-2-ylamino)-benzoic acid. The compound's functional groups—a carboxylic acid and a pyridine (B92270) ring—make it an interesting candidate for surface functionalization of nanoparticles, development of nanoscale sensors, and inclusion in advanced drug delivery systems.
Future research could explore the use of this compound as a capping agent or stabilizer for metallic nanoparticles (e.g., gold, silver). The pyridine nitrogen and carboxylic acid group can coordinate to the nanoparticle surface, influencing their growth, stability, and catalytic properties. Furthermore, these functionalized nanoparticles could be investigated for applications in targeted drug delivery, where the specific chemical properties of the benzoic acid derivative guide the nanoparticle to its biological target.
Another avenue lies in the development of chemosensors. The pyridine and amino groups can act as binding sites for specific metal ions or small molecules. When integrated into nanostructures, such as quantum dots or nanowires, the binding of an analyte to the this compound moiety could induce a detectable change in the nanomaterial's optical or electronic properties, forming the basis of a highly sensitive sensor.
Role in Sustainable Chemistry and Green Technologies
The principles of green chemistry are increasingly guiding the synthesis and application of chemical compounds. For this compound, future research will likely focus on developing more environmentally benign synthetic routes and utilizing the compound in sustainable technologies.
One promising area is the use of green solvents and catalysts in its synthesis. For instance, research on related compounds has demonstrated the use of green eutectic solvents for cocrystal synthesis, which can improve biopharmaceutical properties. rsc.org Similar methodologies could be adapted for the synthesis and formulation of this compound and its derivatives, reducing the reliance on volatile and hazardous organic solvents.
The compound's structure also suggests potential applications in areas like corrosion inhibition. Organic compounds containing nitrogen and oxygen atoms can adsorb onto metal surfaces, forming a protective layer against corrosive agents. Investigating the efficacy of this compound as a corrosion inhibitor for various metals and alloys in different environments could be a valuable research direction.
Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. mdpi.com These computational tools can accelerate the research and development process for compounds like this compound by predicting properties, identifying potential biological targets, and designing novel derivatives with enhanced activities.
AI algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the potential therapeutic applications of this compound. mdpi.com For example, ML models could screen virtual libraries of its derivatives against various protein targets to identify promising candidates for further experimental validation. mdpi.com This approach has been successfully used to identify novel inhibitors for various diseases. mdpi.com
Furthermore, generative AI models can design new molecules based on the this compound scaffold with optimized properties, such as improved binding affinity, better pharmacokinetic profiles, or reduced toxicity. mdpi.com This in silico design process can significantly reduce the time and cost associated with traditional trial-and-error synthesis and testing. mdpi.com
| AI/ML Application Area | Potential Impact on this compound Research |
| Target Identification | Predict new biological targets and disease indications for the compound and its derivatives. |
| Virtual Screening | Rapidly screen large virtual libraries of derivatives against known targets to identify lead compounds. |
| De Novo Drug Design | Generate novel molecular structures with optimized therapeutic properties based on the core scaffold. |
| ADMET Prediction | Predict absorption, distribution, metabolism, excretion, and toxicity profiles to prioritize candidates. mdpi.com |
| Synthesis Planning | Develop efficient and sustainable synthetic routes for the compound and its analogues. |
Interdisciplinary Research with Biology and Medicine
The structural features of this compound and its analogues have shown promise in various therapeutic areas, making it a focal point for interdisciplinary research combining chemistry, biology, and medicine.
Derivatives of this scaffold have been investigated as inhibitors of key enzymes implicated in diseases. For example, related structures have been explored as c-Abl inhibitors for potential neuroprotective effects in conditions like Parkinson's disease and as cyclin-dependent kinase (CDK) inhibitors for treating cell proliferative disorders such as cancer. nih.govgoogle.comgoogle.com Future research could focus on synthesizing and evaluating novel this compound derivatives for these and other targets.
The anti-fibrotic potential of related pyridine-containing compounds has also been demonstrated. mdpi.com This suggests that this compound could be a starting point for developing new treatments for fibrotic diseases affecting organs like the liver, lungs, and kidneys.
Below is a table summarizing the biological activities of some related compounds, highlighting the potential therapeutic avenues for this compound derivatives.
| Compound Class/Derivative | Biological Target/Activity | Potential Therapeutic Area |
| 4-Methyl-3-(pyridin-2-ylamino)benzamide derivatives | c-Abl inhibition | Neurodegenerative diseases (e.g., Parkinson's) nih.gov |
| 2-(Pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones | Cyclin-dependent kinase (CDK) inhibition | Cancer, inflammation, autoimmune disorders google.comgoogle.com |
| 2-(Pyridin-2-yl) pyrimidine derivatives | Anti-fibrotic activity | Fibrotic diseases mdpi.com |
| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives | Lipoxygenase inhibition | Cancer nih.gov |
| N-pyridin-2-yl benzamide analogues | Glucokinase activation | Type 2 Diabetes nih.gov |
Challenges and Opportunities in the Field
While the future of this compound research appears promising, several challenges and opportunities need to be considered.
Challenges:
Synthesis and Scalability: Developing cost-effective and scalable synthetic routes that adhere to green chemistry principles can be challenging.
Target Specificity and Selectivity: For therapeutic applications, designing derivatives that exhibit high specificity and selectivity for their intended biological target while minimizing off-target effects is a significant hurdle.
Bioavailability and Pharmacokinetics: Ensuring that the designed molecules have appropriate pharmacokinetic properties (e.g., absorption, distribution, metabolism, and excretion) to be effective in vivo is a common challenge in drug development.
Understanding Structure-Activity Relationships (SAR): A thorough understanding of the relationship between the chemical structure and biological activity is crucial for rational drug design. This requires extensive synthesis and biological testing of a wide range of analogues.
Opportunities:
Untapped Therapeutic Potential: Many biological targets remain to be explored for their interaction with this compound and its derivatives, offering opportunities to discover treatments for a wide range of diseases.
Materials Science Applications: The compound's potential in nanoscience, sensor technology, and other materials science applications is largely unexplored and represents a significant area for future growth.
Synergy with Computational Methods: The increasing sophistication of AI and machine learning provides a powerful tool to overcome many of the challenges in drug discovery and materials design, accelerating the pace of innovation.
Collaborative Research: The interdisciplinary nature of this research area fosters collaboration between chemists, biologists, pharmacologists, and computational scientists, which can lead to groundbreaking discoveries.
Q & A
Q. What are the recommended synthetic routes for 2-(Pyridin-2-ylamino)-benzoic acid, and how do reaction conditions influence yield?
The synthesis of this compound can be achieved via coupling reactions. For example:
- Suzuki-Miyaura coupling (): A pyridine derivative (e.g., 2-aminopyridine) is coupled with a benzoic acid precursor under palladium catalysis. Optimize ligand choice (e.g., Pd(PPh₃)₄) and solvent (DME/H₂O) to enhance cross-coupling efficiency.
- Precursor-based synthesis (): Use 2-Carbamimidoylbenzoic acid as a precursor, reacting with pyridine derivatives under acidic or basic conditions. Adjust pH (e.g., 6–8) to favor amide bond formation.
- Two-step processes (): Condensation of aldehydes with aminobenzoic acids, followed by cyclization. Monitor reaction time and temperature (e.g., 80–100°C) to minimize byproducts.
Methodological Tip : Use thin-layer chromatography (TLC) for intermediate monitoring () and recrystallization (e.g., ethanol/water) for purification.
Q. How can the molecular and crystal structure of this compound be characterized?
- X-ray crystallography : Employ SHELX () for structure solution and refinement. Use WinGX () for data processing and ORTEP-3 () for anisotropic displacement ellipsoid visualization.
- Hydrogen bonding analysis : Apply graph set analysis () to classify interactions (e.g., D(2) motifs for dimeric hydrogen bonds). Measure bond distances (e.g., O–H···N ≈ 2.6–2.8 Å) and angles using Coot or Mercury.
- Spectroscopic validation : Confirm functional groups via FT-IR (C=O stretch ~1680 cm⁻¹) and ¹H NMR (pyridyl protons at δ 7.5–8.5 ppm).
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the computational modeling of this compound’s electronic properties?
- Functional selection : Use hybrid functionals like B3LYP () with exact-exchange terms to improve thermochemical accuracy (e.g., atomization energy deviations <3 kcal/mol).
- Basis sets : Apply 6-311++G(d,p) for geometry optimization and vibrational frequency calculations. Compare with experimental IR/Raman spectra to validate.
- Charge distribution : Analyze Natural Bond Orbital (NBO) charges to predict reactive sites (e.g., carboxylate oxygen for metal coordination).
Methodological Tip : Cross-validate DFT results with MP2 or CCSD(T) for critical properties like dipole moments or HOMO-LUMO gaps.
Q. How should researchers address contradictions in hydrogen-bonding patterns observed in crystallographic studies?
- Case Example : If a study reports dimeric hydrogen bonds () but another identifies solvent-mediated networks ():
- Re-examine crystallization solvents (e.g., methanol vs. DMF) and temperature.
- Use Hirshfeld surface analysis to quantify intermolecular contacts.
- Test polymorph screening (e.g., slurry methods) to isolate competing motifs.
Resolution Strategy : Apply the Etter formalism () to categorize motifs and correlate with crystallization conditions.
Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?
- Glucose uptake assays (): Use 3T3-L1 adipocytes treated with derivatives (10–100 µM) and measure 2-NBDG fluorescence.
- α-Glucosidase inhibition (): Perform enzyme kinetics (IC₅₀ determination) with p-nitrophenyl-α-D-glucopyranoside as substrate.
- Gene expression profiling : Apply RT-qPCR to assess metabolic regulators (e.g., PPAR-γ, GLUT4) in HepG2 cells.
Design Note : Prioritize derivatives with electron-withdrawing pyridyl substituents () to enhance binding affinity.
Q. How can crystallographic disorder in this compound complexes be resolved?
- Disorder management (): For solvent molecules or flexible side chains:
- Example : In Co(II) complexes (), anisotropic displacement parameters (ADPs) for pyridyl rings may require TLS refinement.
Q. What are the key differences in coordination chemistry between this compound and its structural analogs?
- Metal binding : The pyridyl-N and carboxylate-O sites enable chelation (e.g., forming octahedral Co(II) complexes; ).
- Comparative analysis :
Methodological Insight : Use cyclic voltammetry to compare redox potentials of metal complexes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

